2-Deoxy-alpha-D-galactopyranose chemical structure and properties
2-Deoxy-alpha-D-galactopyranose chemical structure and properties
An In-depth Technical Guide to 2-Deoxy-α-D-galactopyranose: Structure, Properties, and Applications
Introduction: Beyond a Simple Sugar Analogue
2-Deoxy-D-galactose (2-dGal) is a monosaccharide derivative of D-galactose, distinguished by the substitution of the hydroxyl group at the C2 position with a hydrogen atom.[1][2] This seemingly minor structural modification imparts unique chemical and biological properties, transforming it from a simple carbohydrate into a powerful tool for biochemical investigation and a promising scaffold for therapeutic development.[3][4] Unlike its parent molecule, 2-dGal acts as a metabolic antagonist, interfering with critical cellular processes such as glycolysis and glycoprotein synthesis.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of 2-Deoxy-α-D-galactopyranose, focusing on its chemical structure, physicochemical properties, and its multifaceted applications in modern bioscience. We will explore the causality behind its mechanisms of action and provide practical insights into its use as a research tool.
Part 1: Chemical Structure and Physicochemical Properties
The functionality and biological activity of 2-dGal are intrinsically linked to its three-dimensional structure. Understanding its stereochemistry, anomeric forms, and physical characteristics is fundamental to its application.
Core Structure and Stereochemistry
2-Deoxy-D-galactose is a C6 hexose with the molecular formula C₆H₁₂O₅.[1][5] The "Deoxy" designation indicates the absence of the hydroxyl group at the C2 position. The "D-galacto" configuration specifies the stereochemistry at carbons C3, C4, and C5, identical to that of D-galactose. The α-anomer refers to the specific orientation of the hydroxyl group on the anomeric carbon (C1) in the cyclic pyranose form. In the chair conformation, this anomeric hydroxyl group is in the axial position.[7]
Caption: Chemical structure of 2-Deoxy-α-D-galactopyranose.
Anomeric Equilibrium in Solution
In aqueous solutions, 2-Deoxy-D-galactose exists as an equilibrium mixture of its anomeric forms.[6] A study utilizing ¹H NMR spectroscopy on a 30% solution in D₂O at 31°C revealed the composition to be approximately 44% α-pyranose, 40% β-pyranose, 8% α-furanose, and 8% β-furanose.[6] This dynamic equilibrium, known as mutarotation, is critical as different biological molecules, such as enzymes and transporters, may exhibit specificity for a particular anomer.
Physicochemical Data
The bulk properties of 2-dGal are essential for its handling, formulation, and experimental use. The compound is typically a white to off-white crystalline solid, soluble in water.[6][8]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅ | [5][8] |
| Molecular Weight | 164.16 g/mol | [1][5][8] |
| CAS Number | 1949-89-9 | [5][8] |
| Appearance | White to off-white crystalline solid/powder | [6][8] |
| Melting Point | 107-110 °C | [6][8] |
| Optical Rotation | [α]20/D +59.7° (c=2 in H₂O) | [8] |
| Solubility | Soluble in water (175 mg/mL), Methanol (125 mg/mL) | [5][6] |
Spectroscopic Characterization: ¹H-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation and confirmation of 2-dGal's identity and purity. The absence of a proton signal coupled to adjacent protons in the typical C2 hydroxyl region and the appearance of two proton signals at the C2 position are characteristic features. Complete analyses of the ¹H NMR spectra have been performed, providing detailed chemical shift and coupling constant data.[9][10]
| Proton | Chemical Shift (δ, ppm) for α-anomer in D₂O | Chemical Shift (δ, ppm) for β-anomer in D₂O | Source |
| H-1 | ~5.26 | ~4.59 | [9][10] |
| H-2a (axial) | ~1.73 | ~1.65 | [9][10] |
| H-2e (equatorial) | ~2.18 | ~2.29 | [9][10] |
| H-3 | ~4.01 | ~3.83 | [9][10] |
| H-4 | ~3.91 | ~3.91 | [9][10] |
| H-5 | ~4.06 | ~3.60 | [9][10] |
| H-6, H-6' | ~3.71 | ~3.71 | [9][10] |
Note: Exact chemical shifts can vary slightly based on solvent, concentration, and temperature.
Part 2: Synthesis and Methodologies
The synthesis of 2-deoxy sugars is a well-established field in carbohydrate chemistry. While multiple routes exist, a common strategy involves the modification of a readily available starting material, such as a glycal.
General Synthetic Strategy: Electrophilic Addition to Glycals
A prevalent method for synthesizing 2-deoxy-2-halo sugars, which are versatile intermediates, is the electrophilic addition of a halogenating agent to a protected glycal (a cyclic enol ether derived from a sugar). For instance, tri-O-acetyl-D-galactal can serve as a precursor.[11] The subsequent removal of the halogen at the C2 position via a reductive process yields the desired 2-deoxy sugar.
Causality in Synthesis: The choice of a glycal as a starting material is strategic. The double bond between C1 and C2 is reactive and allows for the stereoselective introduction of functional groups at the C2 position. The use of protecting groups (like acetates) on the other hydroxyls is crucial to prevent side reactions and ensure the stability of the molecule during the synthetic steps. The final deprotection step unmasks the hydroxyl groups to yield the target compound.
Protocol: NMR Sample Preparation and Analysis
Trustworthy characterization is paramount. This protocol ensures reproducible NMR data acquisition.
Objective: To confirm the identity and assess the anomeric ratio of a 2-Deoxy-D-galactose sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2-dGal sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9%).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to the D₂O lock signal.
-
Set the sample temperature to a constant value, typically 25°C or 31°C, to ensure equilibrium is stable.[6]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
Apply solvent suppression techniques to attenuate the residual HDO signal.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to an internal standard or the residual solvent peak.
-
Integrate the signals corresponding to the anomeric protons (H-1) of the α- and β-pyranose forms, which are well-separated.[9][10]
-
Calculate the anomeric ratio from the relative integrals.
-
Assign other proton signals based on their chemical shifts, multiplicities, and coupling constants, comparing them to literature values.[9][10]
-
Part 3: Biological Role and Applications
The absence of the C2-hydroxyl group allows 2-dGal to act as a molecular mimic that can enter but disrupt normal galactose metabolic pathways. This makes it a valuable tool in research and a potential therapeutic agent.
Mechanism of Action: Metabolic Trapping and Inhibition
The primary mechanism by which 2-dGal exerts its biological effects is through "metabolic trapping."
Caption: Workflow for a lectin blot assay to measure fucosylation inhibition.
Protocol Justification: This lectin-based Western blot is a robust method to visualize changes in global fucosylation.
-
Controls: The vehicle control establishes the baseline fucosylation level. A known fucosylation inhibitor (if available) serves as a positive control, validating that the assay can detect inhibition.
-
Mechanism: Lectins like Aleuria aurantia lectin (AAL) bind specifically to fucose residues on glycoproteins. A decrease in the signal in the 2-dGal-treated lane compared to the control directly indicates an inhibition of fucosylation.
-
Validation: Protein quantification before SDS-PAGE ensures equal loading, confirming that any observed differences in lectin binding are due to changes in fucosylation and not variations in protein amount. A loading control blot (e.g., for β-actin or GAPDH) should be run in parallel to validate this.
Conclusion
2-Deoxy-α-D-galactopyranose is a powerful molecular probe and a promising therapeutic lead. Its simple, yet significant, structural deviation from D-galactose enables it to enter and disrupt fundamental metabolic and biosynthetic pathways. By understanding its chemical structure, conformational dynamics, and mechanisms of action, researchers can effectively leverage this molecule to inhibit cellular energy production, dissect complex glycosylation pathways, and develop novel therapeutic strategies for a range of diseases, from cancer to chronic inflammatory conditions.
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Lemieux, R. U., & Stick, R. V. (1978). A synthesis of 3-O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-D-galactopyranose and 3-O-α-D-Galactopyranosyl-D-galactopyranose. Australian Journal of Chemistry, 31(4), 901-905. Retrieved from [Link]
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Dawe, D. H., & Stick, R. V. (1983). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research, 124(1), 162-168. Retrieved from [Link]
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Kumar, A. R., et al. (2010). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Scholars Research Library. Retrieved from [Link]
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De Bruyn, A., & Anteunis, M. (1975). 1H NMR study of 2-deoxy-D-arabino-hexopyranose (2-deoxy glucopyranose), 2-deoxy-D-lyxo-hexopyranose (2-deoxy galactopyranose) and 2'-deoxy lactose : shift increment studies in 2-deoxy carbohydrates. Ghent University Academic Bibliography. Retrieved from [Link]
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Sowden, J. C., & Fischer, H. O. L. (1947). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Journal of the American Chemical Society, 69(5), 1048-1050. Retrieved from [Link]
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